molecular formula C16H23NO2 B13719596 3-(4-Cyclohexylmethoxyphenoxy)-azetidine

3-(4-Cyclohexylmethoxyphenoxy)-azetidine

Cat. No.: B13719596
M. Wt: 261.36 g/mol
InChI Key: XFGNSDKXJUCPSR-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylmethoxyphenoxy)-azetidine is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The compound this compound is characterized by the presence of a cyclohexylmethoxyphenoxy group attached to the azetidine ring, which imparts specific chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine typically involves the following steps:

    Preparation of 4-Cyclohexylmethoxyphenol: This intermediate can be synthesized by reacting cyclohexylmethanol with phenol in the presence of an acid catalyst.

    Formation of 4-Cyclohexylmethoxyphenoxyacetic Acid: The 4-Cyclohexylmethoxyphenol is then reacted with chloroacetic acid in the presence of a base to form 4-Cyclohexylmethoxyphenoxyacetic acid.

    Cyclization to Azetidine: The 4-Cyclohexylmethoxyphenoxyacetic acid is then subjected to cyclization using a suitable reagent, such as thionyl chloride, to form the azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylmethoxyphenoxy)-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine compounds with various functional groups.

Scientific Research Applications

3-(4-Cyclohexylmethoxyphenoxy)-azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylmethoxyphenoxy)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)-azetidine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    3-(4-Cyclohexylphenoxy)-azetidine: Similar structure but without the methoxy group, leading to variations in reactivity and activity.

    3-(4-Cyclohexylmethoxyphenoxy)-pyrrolidine: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, affecting its properties.

Uniqueness

3-(4-Cyclohexylmethoxyphenoxy)-azetidine is unique due to the presence of both the cyclohexylmethoxyphenoxy group and the azetidine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-[4-(cyclohexylmethoxy)phenoxy]azetidine

InChI

InChI=1S/C16H23NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h6-9,13,16-17H,1-5,10-12H2

InChI Key

XFGNSDKXJUCPSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)OC3CNC3

Origin of Product

United States

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